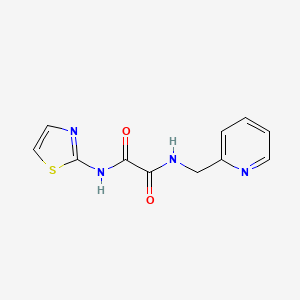

N-(pyridin-2-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide

Description

N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide is an organic compound that features both pyridine and thiazole rings

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c16-9(10(17)15-11-13-5-6-18-11)14-7-8-3-1-2-4-12-8/h1-6H,7H2,(H,14,16)(H,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAZRXKKMKRSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of pyridine-2-carboxaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with ethylenediamine to form the final product.

Industrial Production Methods

Industrial production of N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is typically ensured through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine and thiazole rings.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups attached to the pyridine or thiazole rings.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. The pyridine and thiazole rings play a crucial role in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

- N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide

- N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)propanediamide

- N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)butanediamide

Uniqueness

N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide is unique due to its specific combination of pyridine and thiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

N-(pyridin-2-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide, also known by its IUPAC name 2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethanamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula: C10H13Cl2N3S

- Molecular Weight: 278.2 g/mol

- CAS Number: 1308650-39-6

- Structure: The compound features a pyridine ring and a thiazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazole showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Weak |

Anticancer Properties

The compound has been evaluated for anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

The proposed mechanisms for the biological activities of this compound include:

- Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial metabolism.

- DNA Interaction: The compound may intercalate into DNA, disrupting replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed various derivatives of thiazole and their antimicrobial efficacy. The results indicated that modifications to the pyridine ring significantly affected the antimicrobial potency, with some derivatives showing up to 4-fold increases in activity against resistant strains of bacteria.

Case Study 2: Cancer Cell Apoptosis

In a study published in Cancer Letters, researchers investigated the effects of this compound on HeLa cells. The compound was found to induce apoptosis via mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.